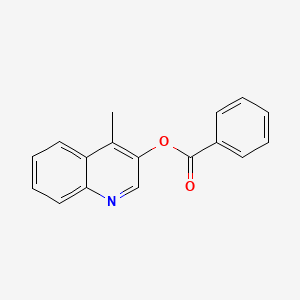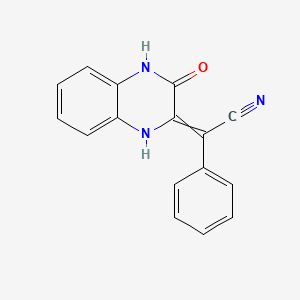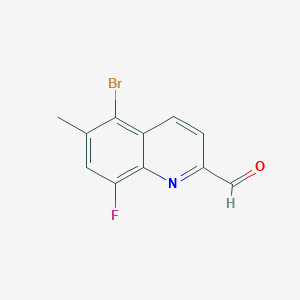
(2R,3S,4S,5R)-4-Fluoro-5-(hydroxymethyl)-2-(6-methyl-9H-purin-9-yl)tetrahydrofuran-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R,3S,4S,5R)-4-Fluoro-5-(hydroxymethyl)-2-(6-methyl-9H-purin-9-yl)tetrahydrofuran-3-ol is a synthetic nucleoside analog. It is structurally related to naturally occurring nucleosides, which are the building blocks of nucleic acids like DNA and RNA. This compound is of significant interest in medicinal chemistry due to its potential antiviral and anticancer properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (2R,3S,4S,5R)-4-Fluoro-5-(hydroxymethyl)-2-(6-methyl-9H-purin-9-yl)tetrahydrofuran-3-ol typically involves multiple steps:
Starting Material: The synthesis often begins with a protected sugar derivative.
Fluorination: Introduction of the fluorine atom at the 4-position of the sugar moiety.
Glycosylation: Coupling of the fluorinated sugar with a purine base, specifically 6-methyl-9H-purine.
Deprotection: Removal of protecting groups to yield the final compound.
Industrial Production Methods: Industrial production methods may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of automated synthesizers and high-throughput screening techniques to identify the most efficient reaction conditions.
Types of Reactions:
Oxidation: The hydroxymethyl group can undergo oxidation to form a carboxyl group.
Reduction: The compound can be reduced to modify the purine base or the sugar moiety.
Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic reagents such as amines or thiols.
Major Products:
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of deoxy derivatives.
Substitution: Formation of amino or thiol derivatives.
Chemistry:
- Used as a building block in the synthesis of more complex nucleoside analogs.
- Studied for its unique chemical properties due to the presence of the fluorine atom.
Biology:
- Investigated for its ability to inhibit viral replication by incorporating into viral DNA or RNA.
- Studied for its effects on cellular processes and enzyme activities.
Medicine:
- Potential antiviral agent against viruses like HIV and hepatitis.
- Explored as an anticancer agent due to its ability to interfere with DNA synthesis in rapidly dividing cells.
Industry:
- Used in the development of diagnostic tools and assays.
- Potential applications in the synthesis of pharmaceuticals and biotechnological products.
作用機序
The compound exerts its effects primarily by incorporating into nucleic acids, thereby disrupting the normal processes of DNA and RNA synthesis. This can inhibit viral replication or induce cell death in cancer cells. The presence of the fluorine atom enhances its stability and binding affinity to target enzymes and receptors.
Molecular Targets and Pathways:
Viral Polymerases: Inhibition of viral DNA or RNA polymerases.
Cellular Enzymes: Inhibition of enzymes involved in DNA synthesis and repair.
Signaling Pathways: Disruption of cellular signaling pathways that regulate cell growth and division.
類似化合物との比較
(2R,3S,4S,5R)-2-(6-Amino-9H-purin-9-yl)tetrahydrofuran-3,4-diol: A nucleoside analog with an amino group instead of a methyl group.
(2R,3S,4S,5R)-4-Chloro-5-(hydroxymethyl)-2-(6-methyl-9H-purin-9-yl)tetrahydrofuran-3-ol: A similar compound with a chlorine atom instead of a fluorine atom.
Uniqueness:
- The presence of the fluorine atom at the 4-position enhances the compound’s stability and binding affinity.
- The 6-methyl group on the purine base provides unique steric and electronic properties that can influence its biological activity.
This detailed article provides a comprehensive overview of (2R,3S,4S,5R)-4-Fluoro-5-(hydroxymethyl)-2-(6-methyl-9H-purin-9-yl)tetrahydrofuran-3-ol, covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
特性
分子式 |
C11H13FN4O3 |
|---|---|
分子量 |
268.24 g/mol |
IUPAC名 |
(2R,3S,4S,5R)-4-fluoro-5-(hydroxymethyl)-2-(6-methylpurin-9-yl)oxolan-3-ol |
InChI |
InChI=1S/C11H13FN4O3/c1-5-8-10(14-3-13-5)16(4-15-8)11-9(18)7(12)6(2-17)19-11/h3-4,6-7,9,11,17-18H,2H2,1H3/t6-,7-,9-,11-/m1/s1 |
InChIキー |
GEGBHVNLTUERMQ-LUQPRHOASA-N |
異性体SMILES |
CC1=C2C(=NC=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)F)O |
正規SMILES |
CC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)CO)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-amino-9-[(Z)-[2,2-bis(hydroxymethyl)cyclopropylidene]methyl]-1H-purin-6-one](/img/structure/B11854429.png)
![N-(1,4-Dioxaspiro[4.5]decan-7-yl)benzamide](/img/structure/B11854431.png)

![4-Chloro-6-methyl-2-phenylthieno[2,3-d]pyrimidine](/img/structure/B11854442.png)



![2'-(Methoxycarbonyl)-[3,3'-bipyridine]-2-carboxylic acid](/img/structure/B11854464.png)
![1-[1-Phenyl-3-(trimethylsilyl)-1H-pyrazol-4-yl]ethan-1-one](/img/structure/B11854477.png)



![N'-Hydroxy[(5-nitroquinolin-8-yl)oxy]ethanimidamide](/img/structure/B11854512.png)

